molecular formula C14H13BrN4O B2822683 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide CAS No. 1798539-48-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide

Cat. No.: B2822683
CAS No.: 1798539-48-6
M. Wt: 333.189
InChI Key: XSZDLAMDJKHFGX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a bromobenzamide group. The imidazo[1,2-b]pyrazole scaffold is known for its diverse biological activities and has been a subject of interest in medicinal chemistry . The presence of the bromobenzamide group further enhances its potential for various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins . This can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .

Pharmacokinetics

It is known that imidazole derivatives are generally well absorbed and can be widely distributed throughout the body . Their metabolism can involve various enzymatic reactions, and they are typically excreted in the urine .

Result of Action

Given the broad range of targets and biological activities of imidazole derivatives, it can be expected that this compound would have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-b]pyrazole core .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-b]pyrazole core linked to a bromobenzamide group. The synthesis typically involves:

  • Formation of Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
  • Ethyl Linker Attachment : The core is then reacted with an ethylating agent.
  • Bromobenzamide Formation : The final step involves coupling the ethylated core with 3-bromobenzoyl chloride under basic conditions.

This synthetic route allows for the efficient production of the compound, which can be further modified for specific biological studies .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values indicate potent anti-proliferative activity.
  • HCT116 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
  • K652 (Chronic Myelogenous Leukemia) : The compound demonstrated a correlation between CDK9 inhibitory activity and cytotoxicity .
Cell LineIC50 (µM)
MCF76.66
HCT11617.66
K65218.24

The mechanism by which this compound exerts its anticancer effects appears to be through the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other areas:

  • Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyrazole exhibit antiviral effects against human coronaviruses, with selectivity indices indicating potential for further development .
  • Enzyme Inhibition : The unique structure allows for interactions with various biological targets, making it useful in enzyme inhibition studies .

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives:

  • A study highlighted the synthesis of multiple derivatives and their evaluation against a panel of cancer cell lines at the National Cancer Institute (NCI). Compounds with modifications at specific positions showed enhanced potency and selectivity against cancer cells .
  • Another investigation into structure-activity relationships revealed that certain substitutions on the imidazo[1,2-b]pyrazole scaffold significantly increased inhibitory activity against CDK9 .

Properties

IUPAC Name

3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZDLAMDJKHFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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